Cas no 72521-70-1 (2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI))
![2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI) structure](https://www.kuujia.com/scimg/cas/72521-70-1x500.png)
72521-70-1 structure
Product name:2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI)
2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI)
- (E)-3-[(6R,6aS)-5-acetyl-4,6-dihydroxy-3-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide
- 3-(10-Acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyroolo(2,1-c)(1,4)benzodiazepin-2-yl)-2-propenamide (11R-(2(E),11alpha,11abeta))-
- 2-Propenamide, 3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyroolo(2,1-c)(1,4)benzodiazepin-2-yl)-, (11R-(2(E),11alpha,11abeta))-
- 72521-70-1
-
- Inchi: InChI=1S/C18H19N3O5/c1-9-3-5-12-15(16(9)24)21(10(2)22)18(26)13-7-11(4-6-14(19)23)8-20(13)17(12)25/h3-6,8,13,18,24,26H,7H2,1-2H3,(H2,19,23)/b6-4+/t13-,18+/m0/s1
- InChI Key: YESLQEAWNWGSTH-DDTGXZNUSA-N
- SMILES: CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2C(=O)C)O)C=CC(=O)N)O
Computed Properties
- Exact Mass: 357.13257
- Monoisotopic Mass: 357.13247072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 688
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 124Ų
Experimental Properties
- Density: 1.5
- Boiling Point: 792.9°C at 760 mmHg
- Flash Point: 433.4°C
- Refractive Index: 1.707
- PSA: 124.17
2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI) Related Literature
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
72521-70-1 (2-Propenamide,3-(10-acetyl-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-,[11R-[2(E),11a,11ab]]- (9CI)) Related Products
- 939047-74-2(Ethyl 6-chloro-4-(trifluoromethyl)picolinate)
- 1550708-91-2(3-(hydrazinylmethyl)-1-methyl-1H-pyrazole)
- 303146-40-9(Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate)
- 1211769-16-2(N-2-(4-methoxyphenyl)ethyl-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide)
- 865887-14-5({1-azabicyclo2.2.2octan-3-yl}methanamine dihydrochloride)
- 2229491-23-8(1-methyl-5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole)
- 2228293-61-4(3-amino-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)propan-1-one)
- 1324010-54-9(methyl 2-(4-bromothiophen-2-yl)acetate)
- 2228734-94-7(2-(3,4-dihydro-2H-pyran-5-yl)-3,3,3-trifluoropropan-1-amine)
- 2034298-78-5(N-(1-benzylpiperidin-4-yl)-2-cyclopentyloxypyridine-4-carboxamide)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
